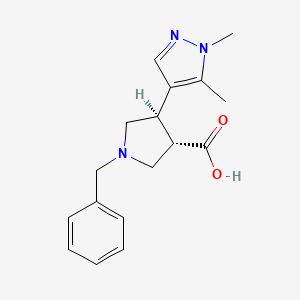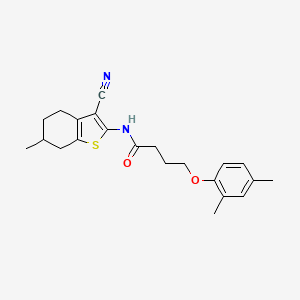![molecular formula C16H17N7O B2485857 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide CAS No. 2034352-60-6](/img/structure/B2485857.png)
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that often exhibit significant pharmacological activities due to their complex heterocyclic structures. Such molecules, particularly those containing pyrrolidine, triazolo[4,3-b]pyridazine, and isonicotinamide moieties, are of interest in medicinal chemistry for their potential as therapeutic agents.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, the synthesis of a related compound, EW-7197, involved optimizing a prototype inhibitor by inserting a methyleneamino linker and other modifications to increase activity and selectivity (Jin et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, a study on a similar triazolo-pyridazine compound detailed its crystallization in a specific space group, highlighting the importance of structural elucidation in understanding compound properties (Sallam et al., 2021).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including oxidative cyclization and N-N bond formation, as part of their synthesis or functionalization processes. A study demonstrated metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation (Zheng et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. These properties are often studied through DFT calculations and Hirshfeld surface analysis to predict molecule interactions and stability (Sallam et al., 2021).
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Studies on compounds related to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide have shown promising cardiovascular effects. For instance, 1,2,4-triazolo[1,5-a]pyrimidines, which share a structural motif with the compound , have been found to possess coronary vasodilating and antihypertensive activities. These compounds, through their synthesis and biological evaluation, have contributed to the development of potential cardiovascular agents, indicating a significant area of application for related molecules in cardiovascular research (Sato et al., 1980).
Antimicrobial and Anti-inflammatory Activities
Further research has explored the antimicrobial and anti-inflammatory potentials of triazolo[4,3-b]pyridazine derivatives. These compounds, through their innovative synthesis, have shown to inhibit eosinophil infiltration and possess antihistaminic activity. Such properties are critical for the development of new therapeutic agents for conditions like atopic dermatitis and allergic rhinitis, showcasing the compound's potential applications in the treatment of microbial infections and inflammatory diseases (Gyoten et al., 2003).
Cancer Immunotherapy and Antifibrotic Agents
The synthesis and evaluation of structurally similar compounds have led to the discovery of potent inhibitors of TGF-β type I receptor kinase, with one such compound being EW-7197. These inhibitors exhibit high selectivity and oral bioavailability, making them promising candidates for cancer immunotherapy and antifibrotic treatments. This highlights another significant research application area of related molecules in oncology and fibrotic diseases (Jin et al., 2014).
Neurological and Psychiatric Disorders
Compounds with the triazolo[4,3-b]pyridazine core have been evaluated for their effects on neurological functions, particularly concerning glutamate dysfunctions. This research direction suggests potential applications in treating neurological and psychiatric disorders, underscoring the compound's relevance in neuroscience and mental health research (Gandikota et al., 2017).
Antidiabetic Medications
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation as dipeptidyl peptidase-4 (DPP-4) inhibitors position related compounds as potential anti-diabetic medications. This indicates the compound's application in developing treatments for diabetes, highlighting its importance in endocrinology and metabolic disease research (Bindu et al., 2019).
Eigenschaften
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(12-5-7-17-8-6-12)18-11-15-20-19-13-3-4-14(21-23(13)15)22-9-1-2-10-22/h3-8H,1-2,9-11H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHNBAHKSUVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)
![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)
![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)



